molecular formula C23H45N5O12 B1217259 (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide CAS No. 71398-14-6

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Cat. No.: B1217259
CAS No.: 71398-14-6
M. Wt: 583.6 g/mol
InChI Key: NFQSTZWJVAZQFI-CEDZBATRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a synthetic antibiotic compound known for its potent antibacterial properties. It is used to treat various bacterial infections by inhibiting the growth and proliferation of bacteria. This compound has gained attention due to its effectiveness against multidrug-resistant bacterial strains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.

Scientific Research Applications

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.

    Biology: It is used to investigate the interactions between antibiotics and bacterial cells, including the effects on bacterial growth and metabolism.

    Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by multidrug-resistant strains.

    Industry: It is used in the development of new antibacterial products and formulations for various applications, including healthcare and agriculture.

Mechanism of Action

The mechanism of action of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the formation of a functional cell wall, leading to bacterial cell death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide include:

    Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.

    Cephalosporins: A class of antibiotics with a similar mechanism of action but different chemical structures.

    Carbapenems: Broad-spectrum antibiotics that are effective against a wide range of bacteria, including multidrug-resistant strains.

Uniqueness

This compound is unique due to its synthetic origin and its effectiveness against multidrug-resistant bacterial strains. Unlike natural antibiotics, it can be chemically modified to enhance its properties and overcome resistance mechanisms. This makes it a valuable tool in the fight against antibiotic-resistant infections.

Properties

CAS No.

71398-14-6

Molecular Formula

C23H45N5O12

Molecular Weight

583.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,6S)-3,4-dihydroxy-6-(methylaminomethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C23H45N5O12/c1-27-6-8-4-12(31)15(32)22(37-8)39-19-9(25)5-10(28-21(36)11(30)2-3-24)20(18(19)35)40-23-17(34)14(26)16(33)13(7-29)38-23/h8-20,22-23,27,29-35H,2-7,24-26H2,1H3,(H,28,36)/t8-,9-,10+,11-,12-,13+,14-,15+,16+,17+,18-,19+,20-,22+,23+/m0/s1

InChI Key

NFQSTZWJVAZQFI-CEDZBATRSA-N

Isomeric SMILES

CNC[C@@H]1C[C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)O)O

SMILES

CNCC1CC(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)O)O

Canonical SMILES

CNCC1CC(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)O)O

Synonyms

4'-deoxy-6'-N-methylamikacin
BB-K311

Origin of Product

United States

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